4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Pharmacological and Therapeutic Applications of Benzothiazole Derivatives
Anticancer Activities : Benzothiazole derivatives have been extensively studied for their potential as anticancer agents. The structural simplicity and ease of synthesis of benzothiazoles, particularly the 2-arylbenzothiazoles, have facilitated the development of chemical libraries targeting various cancer types. These compounds have shown promise in inhibiting tumor growth and proliferation through mechanisms such as tyrosine kinase inhibition and induction of apoptosis, highlighting the significance of the benzothiazole nucleus in drug discovery for cancer treatment (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015); (Ahmed et al., 2012).
Antimicrobial and Antiviral Agents : The emergence of multidrug-resistant pathogens and the global pandemic challenges, such as COVID-19, have escalated the demand for new antimicrobial and antiviral agents. Benzothiazole derivatives, including Schiff bases, azo dyes, and metal complexes, have demonstrated potent antimicrobial and antiviral activities, suggesting their potential as lead compounds in the development of new therapeutic agents against a variety of pathogens (Elamin, Abd Elaziz, & Abdallah, 2020).
Amyloid Imaging in Alzheimer’s Disease : Some benzothiazole derivatives have been explored for their application in amyloid imaging, particularly in the context of Alzheimer's disease diagnosis and treatment. These compounds bind to amyloid plaques in the brain, facilitating their detection through imaging techniques. This application underscores the role of benzothiazole derivatives in advancing our understanding of neurodegenerative diseases and developing diagnostic tools for early detection (Nordberg, 2007).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant activity against mycobacterium tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .
properties
IUPAC Name |
4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-10-8-15-16(9-11(10)2)23-18(19-15)20-17(22)14-6-4-13(5-7-14)12(3)21/h4-9H,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMZLWCOSHOBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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